![molecular formula C12H17N3O2 B3088074 1-[(4-Nitrophenyl)methyl]-1,4-diazepane CAS No. 118158-53-5](/img/structure/B3088074.png)
1-[(4-Nitrophenyl)methyl]-1,4-diazepane
Overview
Description
“1-[(4-Nitrophenyl)methyl]-1,4-diazepane” is a chemical compound with the molecular formula C12H17N3O2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-[(4-Nitrophenyl)methyl]-1,4-diazepane” includes a diazepane ring attached to a nitrophenyl group via a methylene bridge . The molecular weight of this compound is 235.28 .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(4-Nitrophenyl)methyl]-1,4-diazepane” are not found in the literature, similar compounds have been studied. For example, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .Scientific Research Applications
Organic Synthesis
Compounds with similar structures have been used in organic synthesis. For instance, the Betti reaction of 2-naphthol, 4-nitrobenzaldehyde, and (S)-valine methyl ester produced a product with a similar structure . This reaction is a straightforward condensation that assembles 2-naphthol, aryl aldehydes, and amines to yield aminobenzylnaphthol .
Antiviral Research
Indole derivatives, which share some structural similarities with your compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Research
Indole derivatives have also been studied for their anti-inflammatory properties . The indole nucleus is a biologically active pharmacophore, making it an important heterocyclic compound with broad-spectrum biological activities .
Anticancer Research
Compounds containing similar structures have been developed for potential anticancer applications . For example, a 1,2,4-triazolopyrimidine, incorporating the thiophene moiety, was synthesized using N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride as a versatile building block .
Anti-HIV Research
Indole derivatives have shown potential as anti-HIV agents . The indole nucleus is a key component in many synthetic drug molecules, providing a valuable scaffold for treatment and binding with high affinity to multiple receptors .
Antioxidant Research
Indole derivatives have demonstrated antioxidant activity . The indole nucleus, due to its excessive π-electrons delocalization, readily undergoes electrophilic substitution, making it a valuable component in antioxidant research .
Antimicrobial Research
Indole derivatives have been studied for their antimicrobial properties . The indole nucleus is a key component in many synthetic drug molecules, providing a valuable scaffold for treatment and binding with high affinity to multiple receptors .
Antitubercular Research
Indole derivatives have shown potential as antitubercular agents . The indole nucleus is a key component in many synthetic drug molecules, providing a valuable scaffold for treatment and binding with high affinity to multiple receptors .
Future Directions
The future directions for research on “1-[(4-Nitrophenyl)methyl]-1,4-diazepane” could involve exploring its potential biological activities, given the known activities of similar nitrophenyl compounds . Additionally, further studies could focus on its synthesis and the development of methods for its safe and efficient production.
properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-4-2-11(3-5-12)10-14-8-1-6-13-7-9-14/h2-5,13H,1,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWFPOIMNPZDJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitrophenyl)methyl]-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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